molecular formula C15H11ClN2O B5776933 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5776933
M. Wt: 270.71 g/mol
InChI Key: OWQPNPKLYSDTBI-UHFFFAOYSA-N
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Description

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound is part of the oxadiazole family, known for their applications in medicinal chemistry, particularly as antimicrobial and anticancer agents .

Preparation Methods

The synthesis of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with benzyl isocyanate under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:

    5-phenyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a benzyl group.

    5-benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of a chlorine atom.

    5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a nitro group instead of a chlorine atom.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

5-benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPNPKLYSDTBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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